molecular formula C16H24N2O3S B11172405 2,2-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide

2,2-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide

Cat. No.: B11172405
M. Wt: 324.4 g/mol
InChI Key: DOHBWNPXZJMNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is a synthetic compound characterized by the presence of a pyrrolidine ring and a sulfonyl group attached to a phenyl ring

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

2,2-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group play crucial roles in binding to target proteins, influencing their activity. This compound may modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is unique due to the specific combination of the pyrrolidine ring and sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

2,2-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide

InChI

InChI=1S/C16H24N2O3S/c1-4-16(2,3)15(19)17-13-7-9-14(10-8-13)22(20,21)18-11-5-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19)

InChI Key

DOHBWNPXZJMNHS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2

Origin of Product

United States

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